molecular formula C11H14ClNO B2729608 4-chloro-N-(4-methylphenyl)butanamide CAS No. 191168-66-8

4-chloro-N-(4-methylphenyl)butanamide

Cat. No.: B2729608
CAS No.: 191168-66-8
M. Wt: 211.69
InChI Key: VBNCGNIEFDWBTF-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylphenyl)butanamide (CAS: 73863-44-2; molecular formula: C₁₁H₁₄ClNO; molecular weight: 211.69 g/mol) is a chloro-substituted butanamide derivative featuring a 4-methylphenyl group as the aromatic substituent. This compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 4-chlorobutanoyl chloride with substituted anilines in the presence of a base such as triethylamine . Key physical properties include a melting point of 201°C (with decomposition) and characteristic spectral

  • IR (nujol): Peaks at 3414 cm⁻¹ (N–H stretch), 1771 cm⁻¹ (C=O stretch), and 1596 cm⁻¹ (aromatic C=C) .
  • ¹H NMR (CDCl₃): δ 7.55 (amide NH), 7.40–7.12 (aromatic protons), 3.65 (CH₂Cl), and 2.33 (CH₃ on phenyl) .
  • ¹³C NMR: δ 170.16 (C=O), 136.76–117.03 (aromatic carbons), and 44.40 (CH₂Cl) .

The compound’s structural simplicity and modular synthesis make it a versatile intermediate in medicinal chemistry, particularly for derivatives targeting receptors such as FFAR1/FFAR4 .

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNCGNIEFDWBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobutyryl chloride+4-methylanilineThis compound+HCl\text{4-chlorobutyryl chloride} + \text{4-methylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutyryl chloride+4-methylaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate, solvent (e.g., water).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-chloro-N-(4-methylphenyl)butylamine.

    Oxidation: 4-chloro-N-(4-carboxyphenyl)butanamide.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)butanamide has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)butanamide depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific drug or application it is used in.

Comparison with Similar Compounds

4-Chloro-N-(4-methoxyphenyl)butanamide (6e)

  • Molecular formula: C₁₁H₁₄ClNO₂.
  • Key differences : Replacement of the methyl group with a methoxy (–OCH₃) increases polarity and hydrogen-bonding capacity.
  • Physical properties : Higher melting point (208°C vs. 201°C) due to enhanced intermolecular interactions .
  • Biological relevance : Methoxy groups often improve metabolic stability and receptor binding in drug design.

4-Chloro-N-(3-methylphenyl)butanamide

  • Molecular formula: C₁₁H₁₄ClNO (isomeric to the target compound).

Chain Length Modifications

5-Chloro-N-(4-methylphenyl)pentanamide (7)

  • Molecular formula: C₁₂H₁₆ClNO.
  • Key differences : Extended aliphatic chain (five carbons vs. four) increases lipophilicity (logP ~2.8 vs. ~2.2), impacting membrane permeability .
  • Synthesis: Requires pentanoyl chloride intermediates, which may reduce reaction yields due to increased steric bulk .

Heterocyclic and Complex Derivatives

4-Chloro-N-(1,3-thiazol-2-yl)butanamide

  • Molecular formula : C₈H₁₀ClN₂OS.
  • Key differences : Replacement of the phenyl group with a thiazole ring introduces nitrogen and sulfur atoms, enabling coordination to metal ions or interaction with biological targets (e.g., enzymes) .

4-(4-Chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide

  • Molecular formula : C₁₇H₁₆Cl₂N₂O₄.

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Features (IR, cm⁻¹)
4-Chloro-N-(4-methylphenyl)butanamide C₁₁H₁₄ClNO 4-CH₃ on phenyl 201 (dec.) 3414 (N–H), 1771 (C=O)
4-Chloro-N-(4-methoxyphenyl)butanamide C₁₁H₁₄ClNO₂ 4-OCH₃ on phenyl 208 (dec.) 3382 (N–H), 1770 (C=O)
4-Chloro-N-(3-methylphenyl)butanamide C₁₁H₁₄ClNO 3-CH₃ on phenyl Not reported Similar to target compound
5-Chloro-N-(4-methylphenyl)pentanamide C₁₂H₁₆ClNO Extended aliphatic chain 219 (dec.) 3382 (N–H), 1771 (C=O)
4-Chloro-N-(1,3-thiazol-2-yl)butanamide C₈H₁₀ClN₂OS Thiazole ring Not reported Data unavailable

Biological Activity

4-Chloro-N-(4-methylphenyl)butanamide, with the chemical formula C12H16ClN and a molecular weight of approximately 229.72 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, including a chloro group and a butanamide moiety. This article reviews its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chloro Group : Enhances lipophilicity and may influence biological interactions.
  • Butanamide Backbone : Provides stability and potential for enzyme interactions.
  • 4-Methylphenyl Group : Contributes to binding affinity with biological targets.

Key Findings:

  • Enzyme Inhibition : Interaction studies suggest that this compound may modulate the activity of specific enzymes by binding to their active sites, influencing various metabolic pathways. The precise mechanisms remain to be elucidated.
  • Binding Affinity : Preliminary data indicate that the compound shows varying degrees of binding affinity to biological targets, which could lead to selective toxicity in certain cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
4-chloro-2-methylphenoxyacetic acidContains a chloro group and a methyl substituentLacks the amide functionality
N-(4-acetylphenyl)-4-(4-chlorophenoxy)butanamideFeatures acetyl instead of methylDifferent functional group affecting reactivity
5-chloro-N-(4-methylphenyl)-pentanamideSimilar amide structure but longer carbon chainDistinct carbon chain length influences properties

This comparison highlights the distinct combination of functional groups in this compound, which may contribute to its unique biological activity compared to analogs.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Cancer Research : In high-throughput screening against non-small-cell lung cancer (NSCLC) lines, compounds similar to this compound exhibited selective toxicity, suggesting that modifications in this class could yield effective anticancer agents .
  • Toxicological Assessments : Studies on structurally related compounds have shown varying degrees of biological activity across multiple assays including mutagenicity and cytotoxicity tests. These findings imply that further investigation into the safety and efficacy of this compound is warranted .

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